Molecular structure and formula of 1,3-Dihydro-2-benzofuran-5-carboxylic acid
Molecular structure and formula of 1,3-Dihydro-2-benzofuran-5-carboxylic acid
An In-Depth Technical Guide to 1,3-Dihydro-2-benzofuran-5-carboxylic acid
Introduction
The benzofuran scaffold is a privileged heterocyclic motif that is a cornerstone in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Within this important class of compounds, 1,3-Dihydro-2-benzofuran-5-carboxylic acid, also known as 1,3-dihydroisobenzofuran-5-carboxylic acid, represents a key building block for the synthesis of more complex molecules in medicinal chemistry.[5][6] The dihydro- variant of the benzofuran ring offers conformational flexibility, while the carboxylic acid moiety provides a crucial handle for derivatization and salt formation, enhancing its utility in drug design and development.
This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of 1,3-Dihydro-2-benzofuran-5-carboxylic acid. It details a representative synthetic protocol and methods for its characterization, and explores its potential applications within the pharmaceutical industry, grounded in the established bioactivity of the broader benzofuran class.
Molecular and Physicochemical Properties
1,3-Dihydro-2-benzofuran-5-carboxylic acid is a solid organic compound. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position of the bicyclic system.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [7] |
| Molecular Weight | 164.16 g/mol | [7] |
| CAS Number | 933694-57-6 | [7] |
| IUPAC Name | 1,3-dihydro-2-benzofuran-5-carboxylic acid | |
| Synonyms | 1,3-Dihydroisobenzofuran-5-carboxylic acid | [8] |
| Appearance | Solid | [7] |
| SMILES | C1C2=C(CO1)C=C(C=C2)C(=O)O | [7] |
| InChIKey | QQYBGVFMYNTJDJ-UHFFFAOYSA-N |
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// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8; O8 -- C9; C9 -- C5; C3 -- C10; C10 -- O11; C10 -- O12 [style=dashed]; O11 -- H13;
// Atom labels with numbers C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; O8 [label="O8"]; C9 [label="C9"]; C10 [label="C10"]; O11 [label="O11"]; O12 [label="O12"]; H13 [label="H13"]; }
Caption: Molecular structure of 1,3-Dihydro-2-benzofuran-5-carboxylic acid.
Synthesis and Purification
The synthesis of 1,3-dihydroisobenzofuran derivatives can be achieved through various routes, often involving the cyclization of appropriately substituted precursors.[8] One common strategy involves the reduction of a phthalide derivative. The following is a representative, conceptual protocol for the synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic acid.
Experimental Protocol: Synthesis via Reduction of 5-Carboxyphthalide
This protocol outlines a two-step process starting from the commercially available 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (5-carboxyphthalide).[9]
Step 1: Esterification of 5-Carboxyphthalide
-
Rationale: The carboxylic acid group is first protected as an ester to prevent its reduction in the subsequent step. The methyl ester is a common and easily removable protecting group.
-
Procedure:
-
To a solution of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate.
-
Step 2: Reduction of the Lactone
-
Rationale: A reducing agent such as sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂) or a stronger reducing agent like lithium aluminum hydride can be used to reduce the lactone to the corresponding diol, which then cyclizes to form the dihydrofuran ring. The ester is then saponified in a one-pot reaction or a subsequent step.
-
Procedure:
-
Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add a solution of methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate, and if the ester is still present, dissolve the residue in a mixture of methanol and water, add an excess of sodium hydroxide, and stir at room temperature until saponification is complete.
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-Dihydro-2-benzofuran-5-carboxylic acid.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.
Spectroscopic Characterization
The structural confirmation of 1,3-Dihydro-2-benzofuran-5-carboxylic acid relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral data can be predicted based on its functional groups and the analysis of similar structures.[1][10][11]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show a characteristic splitting pattern. - Methylene Protons (-CH₂-O-): A singlet or a pair of doublets around δ 4.5-5.5 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above δ 10.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carboxyl Carbon (C=O): A signal in the range of δ 165-185 ppm.[11] - Aromatic Carbons: Signals between δ 120-150 ppm. - Methylene Carbon (-CH₂-O-): A signal around δ 70-80 ppm. |
| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[12] - C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 164. - Common Fragments: Loss of H₂O (m/z = 146), loss of COOH (m/z = 119). |
digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Start: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid"]; esterification [label="Step 1: Esterification\n(MeOH, H₂SO₄, Reflux)"]; ester_product [label="Intermediate: Methyl Ester Derivative"]; reduction [label="Step 2: Reduction & Saponification\n(LiAlH₄, THF then NaOH)"]; crude_product [label="Crude Product"]; purification [label="Purification\n(Recrystallization)"]; final_product [label="Final Product:\n1,3-Dihydro-2-benzofuran-5-carboxylic acid"]; characterization [label="Characterization\n(NMR, IR, MS)"];
// Edges start -> esterification; esterification -> ester_product; ester_product -> reduction; reduction -> crude_product; crude_product -> purification; purification -> final_product; final_product -> characterization; }
Caption: General workflow for the synthesis and characterization of the title compound.
Applications in Drug Discovery and Development
The 1,3-dihydroisobenzofuran scaffold is a key structural element in several clinically important drugs. A notable example is the antidepressant Citalopram and its active enantiomer, Escitalopram, which are selective serotonin reuptake inhibitors (SSRIs).[13] This highlights the potential of the dihydroisobenzofuran core to interact with biological targets in the central nervous system.
Derivatives of 2,3-dihydro-1-benzofuran-carboxylic acids have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in the treatment of neuropathic pain.[6] The carboxylic acid functionality in these molecules is often used as a point of attachment for various amide substituents to modulate pharmacological activity.
The broad range of biological activities associated with benzofuran derivatives, such as anticancer and antimicrobial effects, suggests that 1,3-Dihydro-2-benzofuran-5-carboxylic acid is a valuable starting material for the synthesis of novel therapeutic agents.[4][14] Its carboxylic acid group allows for the generation of diverse libraries of amides, esters, and other derivatives, which can be screened for various biological activities.
Safety and Handling
Based on safety information for similar compounds, 1,3-Dihydro-2-benzofuran-5-carboxylic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7] A full Safety Data Sheet (SDS) should be consulted before handling this chemical.
Conclusion
1,3-Dihydro-2-benzofuran-5-carboxylic acid is a versatile and valuable building block in the field of medicinal chemistry. Its molecular structure combines the biologically relevant dihydrobenzofuran core with a reactive carboxylic acid handle, making it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and the pharmacological context of its parent scaffold is essential for researchers and scientists working in drug discovery and development.
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